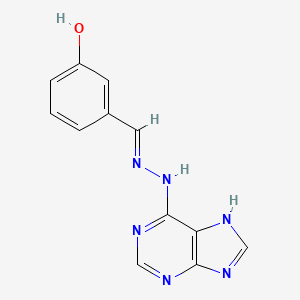

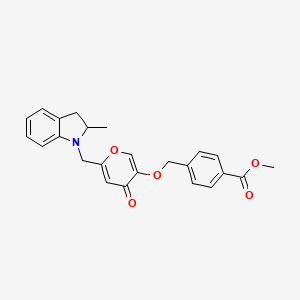

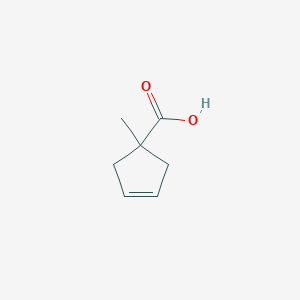

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Structural and Spectroscopic Characterization

Structural and spectroscopic analyses of benzimidazole derivatives, including variations similar to 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole, have been conducted to understand their molecular properties. Studies involve X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing insights into their geometric structure, electronic configuration, and vibrational spectra. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-π interactions, influencing their molecular stability and electronic properties. This fundamental understanding supports their potential applications in materials science and pharmaceutical research (Saral, Özdamar, & Uçar, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives also extends to their use as corrosion inhibitors for metals in aggressive environments. Studies demonstrate the effectiveness of these compounds in protecting carbon steel against corrosion, particularly in acidic solutions. Electrochemical assays, including electrochemical impedance spectroscopy and potentiodynamic polarization, reveal that benzimidazole derivatives act as mixed-type inhibitors, mitigating both anodic and cathodic corrosion processes. Their adsorption onto metal surfaces, obeying the Langmuir adsorption isotherm, suggests strong surface interaction and inhibition mechanisms (Rouifi et al., 2020).

Terahertz Spectroscopy Analysis

The differentiation between 2-(2-chlorophenyl)benzimidazole and its analogs has been explored using terahertz time-domain spectroscopy and density functional theory. This approach has uncovered distinct spectral fingerprints in the terahertz range, attributable to minor variations in molecular structure. Such spectral differences are linked to variations in van der Waals forces and dihedral angles within the crystal structure, emphasizing the sensitivity of terahertz spectroscopy in detecting subtle configurational changes. This application highlights the potential of terahertz spectroscopy in the quality control and structural analysis of pharmaceutical compounds (Song et al., 2018).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOFHHCLYCDCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2635432.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)

![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)